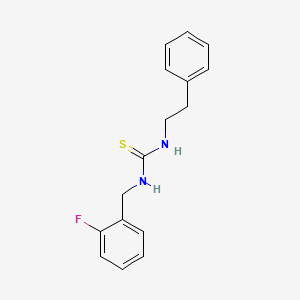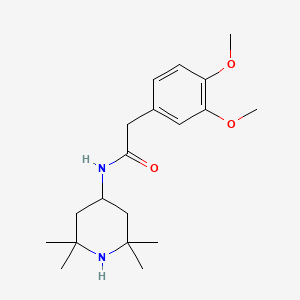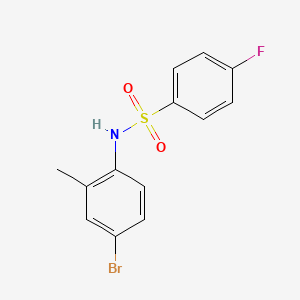![molecular formula C19H13FN4O B5782680 2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5782680.png)
2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrazole family and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory mediators. Additionally, this compound has been shown to have antioxidant activity and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its solubility issues and its potential to interact with other compounds in the experimental system.
Orientations Futures
There are several future directions for the research on 2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide. One of the most significant directions is the development of new derivatives of this compound with improved pharmacological properties. Additionally, further research is needed to understand the precise mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. This compound has been synthesized using various methods and has been shown to have significant biochemical and physiological effects. However, further research is needed to fully understand the potential applications of this compound and to develop new derivatives with improved pharmacological properties.
Méthodes De Synthèse
2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide can be synthesized using various methods. One of the most commonly used methods is the reaction between 4-fluorophenylhydrazine and chalcone in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with acryloyl chloride in the presence of triethylamine to yield this compound.
Applications De Recherche Scientifique
2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide has been extensively studied for its potential applications in various fields. One of the most significant applications is in the field of medicinal chemistry, where this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and infectious diseases.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O/c20-16-8-6-13(7-9-16)18-15(10-14(11-21)19(22)25)12-24(23-18)17-4-2-1-3-5-17/h1-10,12H,(H2,22,25)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXWFJXRNACBPJ-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C(/C#N)\C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5782601.png)

![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5782611.png)
![3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5782615.png)
![2,2,2-trifluoro-N-[({4-[(2-pyridinylamino)sulfonyl]phenyl}amino)carbonyl]acetamide](/img/structure/B5782623.png)

![methyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782653.png)



![N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5782684.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5782686.png)
![3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde](/img/structure/B5782696.png)
![9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5782702.png)